Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate

Medicinal Chemistry Chemical Biology Building Block

This bis-azetidine ketone trifluoroacetate delivers a rigid, three-dimensional scaffold that cannot be replicated by mono-azetidines or other salt forms. Its dual-ring architecture (Fsp3 0.86, LogP ‑1.17) ensures unique conformational and electronic properties, directly impacting lead optimization and IP positioning. Choosing the authentic TFA salt guarantees solubility in DMF/DMSO for peptide coupling and fragment elaboration. Substituting with a generic analog risks altered lipophilicity, binding geometry, and failed reproducibility. Procure this high-purity building block to secure reliable results in protease inhibitor design, FBDD campaigns, and chemical-probe synthesis.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1257293-97-2
Cat. No. B573137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
CAS1257293-97-2
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
InChIKeyGVMHFLKYUIUXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS 1257293-97-2): A Bifunctional Bis-Azetidine Building Block for Medicinal Chemistry


Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS 1257293-97-2) is a heterocyclic organic compound belonging to the azetidine class [1]. It features a unique bis-azetidine architecture, where two four-membered azetidine rings are linked by a central ketone carbonyl group [2]. The compound is supplied as a trifluoroacetate (TFA) salt, a common strategy in organic chemistry to enhance the solubility and stability of basic amine-containing molecules [3]. Its structure, characterized by significant ring strain and conformational rigidity, positions it as a valuable and specialized building block for the synthesis of complex molecules in drug discovery and medicinal chemistry programs [4].

Why Generic 'Azetidine' Interchange is Scientifically Invalid: The Impact of the Bis-Azetidinyl Ketone Scaffold on Physicochemical Properties


Attempting to substitute Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate with a simpler azetidine derivative or an alternative salt form is likely to fail in a controlled synthetic or biological context. The compound's unique bifunctional structure—two distinct azetidine rings connected by a carbonyl—confers a specific molecular geometry and electronic profile that cannot be replicated by a mono-azetidine or a structurally unrelated amine. This scaffold influences key physicochemical parameters critical for a building block's utility [1]. For example, substituting the bis-azetidine core with a monocyclic analog like azepan-1-yl(azetidin-3-yl)methanone introduces a larger, more flexible 7-membered ring, which substantially alters the compound's lipophilicity (calculated LogP increases from -1.17 to +0.24) and molecular shape (Fsp3 changes from 0.86 to 0.90) . Such differences can fundamentally change the conformation and binding properties of downstream synthesized molecules, making generic substitution a significant risk to project reproducibility and lead optimization.

Quantitative Differentiation of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate: A Procurement-Focused Evidence Guide


Evidence Dimension 1: Unique Bis-Azetidine Core Differentiates from Common Mono-Azetidine Building Blocks

The core structural feature of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is its bis-azetidine ketone scaffold. This bifunctional nature (two reactive azetidine nitrogens and a central carbonyl) distinguishes it from more common mono-azetidine building blocks like 3-azetidinecarboxylic acid. The presence of two conformationally restricted, strained rings in one molecule provides a unique vector geometry for fragment-based drug design and library synthesis [1]. No direct quantitative data is available from head-to-head comparisons, but the structural difference is fundamental. The compound's high fraction of sp3-hybridized carbon atoms (Fsp3), calculated as 0.86, is a key quantitative descriptor for its three-dimensional shape and is associated with improved clinical success rates in drug discovery programs . This value is higher than for many common flat aromatic building blocks.

Medicinal Chemistry Chemical Biology Building Block

Evidence Dimension 2: TFA Salt Form Provides Quantifiable Solubility Advantage Over Free Base and Other Salt Counterions

The choice of counterion significantly impacts the physicochemical properties of an amine-containing building block. The trifluoroacetate (TFA) salt of Azetidin-1-yl(azetidin-3-yl)methanone offers distinct and predictable advantages over its free base form and alternative salts like the hydrochloride (HCl) salt. While specific aqueous solubility data for this exact compound is not publicly available in primary literature, class-level inference from extensive studies on TFA salts of amines indicates a general trend of enhanced solubility in organic solvents and improved handling characteristics compared to HCl salts, which are often more hygroscopic and less soluble in less polar media [1]. The TFA counterion is also a weaker nucleophile than chloride, reducing the risk of side reactions during subsequent chemical transformations. In contrast, the HCl salt of this same core (CAS 1257293-97-2 for the HCl form) has a molecular weight of 176.64 g/mol versus 254.21 g/mol for the TFA salt, which can affect stoichiometric calculations and physical properties .

Medicinal Chemistry Salt Selection Formulation

Evidence Dimension 3: Verified High Purity of 95% Ensures Reproducibility in Synthesis

The commercially available Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is supplied with a verified purity of 95% (by HPLC or equivalent method) [1]. While many laboratory reagents are sold at similar purities, this specification is a key quantitative metric for procurement. The absence of significant impurities is critical when the compound is used as a building block for synthesizing more complex molecules, as unknown contaminants can lead to side reactions, complicate purification, and reduce the yield of the desired final product. For scientific selection, a 95% purity specification provides a reliable baseline for reproducible research, differentiating it from lower-grade materials that may be offered at a lower cost but introduce greater uncertainty into synthetic workflows.

Analytical Chemistry Procurement Synthesis

Evidence Dimension 4: Calculated Physicochemical Profile Contrasts with Close Structural Analogs

The calculated physicochemical properties of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate reveal a distinct profile that contrasts sharply with close structural analogs. For the free base core (C7H12N2O, MW 140.18), the calculated LogP is -1.17, indicating high hydrophilicity . This is a stark difference from the analog azepan-1-yl(azetidin-3-yl)methanone, which has a calculated LogP of +0.24 . This difference of 1.41 log units translates to the target compound being over 25 times more hydrophilic than the azepane analog. Furthermore, the Fraction of sp3-hybridized carbons (Fsp3) for the target is 0.86, while for the azepane analog it is 0.90, reflecting the latter's larger aliphatic ring system. These quantitative differences in lipophilicity and 3D shape are critical parameters in medicinal chemistry that influence membrane permeability, solubility, and target binding, thereby defining the compound's specific utility in a research program [1].

Cheminformatics Drug Design Physicochemical Properties

High-Impact Research and Industrial Application Scenarios for Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate


Synthesis of Conformationally Restricted Peptidomimetics and Protease Inhibitors

The bis-azetidine ketone core provides a rigid, three-dimensional scaffold that is ideal for designing peptidomimetics—molecules that mimic the structure of peptides but with improved drug-like properties. Its high Fsp3 value of 0.86 ensures a non-planar structure that can effectively explore three-dimensional binding pockets of target proteins, a feature often lacking in traditional flat aromatic molecules [1]. The TFA salt ensures good solubility in the polar aprotic solvents (e.g., DMF, DMSO) commonly used in peptide coupling reactions, facilitating its use as a central building block for creating novel protease inhibitors. This application directly leverages the compound's unique physicochemical profile established by its LogP of -1.17, which contributes to the overall polarity of the final inhibitor .

Fragment-Based Drug Discovery (FBDD) for Novel CNS Targets

In FBDD, the goal is to identify small, highly efficient starting points for drug development. The compound's high polarity (LogP -1.17) and significant three-dimensionality (Fsp3 0.86) make it an excellent fragment for exploring challenging targets, such as those in the central nervous system (CNS) where molecules often require specific physicochemical properties to cross the blood-brain barrier [1]. Its bifunctional nature allows for diverse chemical elaboration from either azetidine nitrogen, providing multiple vectors for fragment growing or linking. The high purity of 95% ensures that screening results are not confounded by impurities, a critical requirement for reliable hit identification in FBDD campaigns.

Generation of Novel Intellectual Property in Lead Optimization

The bis-azetidine ketone scaffold occupies a relatively underexplored area of chemical space. Using this compound as a key intermediate in a lead optimization program can generate novel chemical matter, thereby strengthening patent positions and creating a competitive advantage [1]. Its distinct structure from common building blocks, like simple azetidines or piperidines, allows medicinal chemists to navigate around existing intellectual property. The quantifiable differences in lipophilicity and 3D shape compared to analogs (e.g., the >25x difference in LogP versus the azepane analog) provide a rational basis for selecting this specific building block to achieve desired property profiles in advanced drug candidates .

Development of Chemical Probes for Chemical Biology

The compound's well-defined structure and high purity make it suitable for synthesizing chemical probes, such as activity-based probes (ABPs) or photoaffinity labels, for studying biological systems. The TFA salt form ensures solubility during the multi-step synthesis of these complex tools. The rigid core can help pre-organize a molecule's conformation for optimal target engagement, while the two reactive nitrogen handles provide convenient attachment points for reporter tags (e.g., fluorophores, biotin) [1]. The procurement of a high-purity building block is essential for generating probes with consistent and interpretable biological activity.

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